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Introduction

Ortho-alkoxy benzaldehydes represent a significant class of aromatic aldehydes, characterized
by an alkoxy group (-OR) at the C2 position of the benzaldehyde scaffold. This substitution
pattern imparts unique electronic and steric properties that influence their physical
characteristics and reactivity. These compounds serve as crucial intermediates in the synthesis
of a wide array of fine chemicals, pharmaceuticals, and fragrances.[1][2] Understanding their
core physical properties is paramount for optimizing reaction conditions, purification processes,
and for the rational design of new molecules with desired physicochemical profiles. This guide
provides a comprehensive overview of the key physical properties of ortho-alkoxy
benzaldehydes, with a focus on the influence of the alkoxy chain length on these
characteristics.

Boiling and Melting Points: The Influence of Alkoxy
Chain Length
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The boiling and melting points of a homologous series of ortho-alkoxy benzaldehydes are
primarily dictated by the interplay of intermolecular forces, namely dipole-dipole interactions
and van der Waals forces. The polar carbonyl group and the ether linkage contribute to the
dipole moment of the molecules, leading to stronger intermolecular attractions compared to
non-polar analogues.

As the length of the alkyl chain in the ortho-alkoxy substituent increases, the molecular weight
and the surface area of the molecule also increase. This leads to stronger van der Waals
dispersion forces, which generally results in a higher boiling point.[3]

However, the effect on the melting point is more complex. Increased branching or the
introduction of flexible alkyl chains can disrupt the crystal lattice packing, which may lead to a
decrease in the melting point.[4] Conversely, for longer, linear alkyl chains, the potential for
increased van der Waals interactions can sometimes lead to a more ordered packing and a
higher melting point, often exhibiting an "odd-even" effect where the melting points of
homologues with an even number of carbon atoms in the alkyl chain are higher than those of
their odd-numbered counterparts.[5]

Table 1: Boiling and Melting Points of Ortho-Alkoxy Benzaldehydes
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Molecular . .
Alkoxy Molecular . Boiling Melting
Compound Weight ( . .
Group Formula Point (°C) Point (°C)
g/mol )

2-

236 - 238[1]
Methoxybenz  -OCHs CsHsO2 136.15 6] 34 - 40[1]
aldehyde
2-

136 - 138 (at
Ethoxybenzal -OCH2CHs CoH1002 150.17 -

24 mmHgQ)
dehyde
2- -
Propoxybenz ~ OCH2CH2CH  Ci10H120:2 164.20 - -
aldehyde 3
2- -
Butoxybenzal =~ OCH2(CH2)2 C11H1402 178.23 - -
dehyde CHs
2-(sec- -
Butoxy)benza  OCH(CHs3)CH  Ci11H140:2 178.23 - -
I[dehyde 2CHs
2-(tert-
Butoxy)benza -OC(CHs)s C11H1402 178.23 - -
Idehyde
2- -
Pentyloxyben  OCH2z(CHz2)s C12H1602 192.25 - -
zaldehyde CHs

Note: Data for higher homologues and some melting points are not readily available in the

literature, highlighting an area for further experimental investigation.

Caption: Relationship between alkoxy chain length and boiling point.

Solubility Profile
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The solubility of ortho-alkoxy benzaldehydes is governed by the "like dissolves like" principle.
The presence of the polar carbonyl and ether groups allows for dipole-dipole interactions and
potential hydrogen bonding with protic solvents. However, the nonpolar aromatic ring and the
increasing length of the alkyl chain contribute to the hydrophobic character of the molecule.

Consequently, these compounds exhibit limited solubility in water, which decreases as the alkyl
chain becomes longer.[2][6][7] They are, however, generally soluble in a wide range of common
organic solvents.[1][2][6]

Table 2: Qualitative Solubility of Ortho-Alkoxy Benzaldehydes
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Solvent

Polarity

Expected Solubility

Rationale

Water

Highly Polar

Low to Insoluble

The hydrophobic
character of the
benzene ring and alkyl
chain dominates over

the polar functional
groups.[2][6][7]

Ethanol

Polar Protic

Soluble

The ability to engage
in hydrogen bonding
and the presence of a
nonpolar ethyl group
make it a good
solvent.[1][2][6]

Acetone

Polar Aprotic

Soluble

The polar carbonyl
group of acetone can
interact with the polar

groups of the solute.

Diethyl Ether

Slightly Polar

Soluble

The ether linkage and
overall low polarity of
the solvent are
compatible with the
solute.[2][6]

Toluene

Nonpolar

Soluble

The aromatic nature
of toluene facilitates
dissolution through T1-
1T stacking and van

der Waals forces.

Hexane

Nonpolar

Moderately to
Sparingly Soluble

Solubility is expected
to increase with the
length of the alkoxy
chain due to
increasing nonpolar
character.

© 2026 BenchChem. All rights reserved.

5/14

Tech Support


https://www.nbinno.com/article/pharmaceutical-intermediates/understanding-o-anisaldehyde-cas-135-02-4-properties-safety-usage-eu
https://www.bdmaee.net/o-anisaldehyde/
https://labsolu.ca/shop/chemicals-biochemicals/organic-building-blocks/2-methoxybenzaldehyde/
https://www.chembk.com/en/chem/o-Anisaldehyde
https://www.nbinno.com/article/pharmaceutical-intermediates/understanding-o-anisaldehyde-cas-135-02-4-properties-safety-usage-eu
https://www.bdmaee.net/o-anisaldehyde/
https://www.nbinno.com/article/pharmaceutical-intermediates/understanding-o-anisaldehyde-cas-135-02-4-properties-safety-usage-eu
https://www.bdmaee.net/o-anisaldehyde/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11874767?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Note: Quantitative solubility data for this class of compounds is not extensively reported and
presents an opportunity for further research.

Spectroscopic Properties
UV-Vis Spectroscopy

The ultraviolet-visible (UV-Vis) absorption spectra of ortho-alkoxy benzaldehydes are
characterized by electronic transitions within the aromatic ring and the carbonyl group.
Typically, two main absorption bands are observed: a strong band at shorter wavelengths
corresponding to a Tt — Tt* transition of the conjugated system, and a weaker band at longer
wavelengths resulting from an n - 1t* transition of the carbonyl group.[8]

For 2-methoxybenzaldehyde, the UV-Vis spectrum shows a 1t - 1t transition of the benzene
ring at 298 nm and another band at 372 nm corresponding to the 1t - 1% transition of the
constituent functional groups (-CHO & -OCHs).[8] The position and intensity of these bands can
be influenced by the solvent polarity.
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UV-Vis Spectroscopy Experimental Workflow
Prepare Stock Solution
of ortho-alkoxy benzaldehyde

'
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l
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:
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Caption: A generalized workflow for UV-Vis spectroscopic analysis.

Infrared (IR) Spectroscopy
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The IR spectra of ortho-alkoxy benzaldehydes provide valuable information about their
functional groups. Key characteristic absorption bands include:

e C=0 Stretch (Aldehyde): A strong, sharp peak typically in the region of 1680-1700 cm~1.

e C-H Stretch (Aldehyde): Two weak bands are often observed around 2820 cm~t and 2720
cm™i,

e C-O-C Stretch (Ether): An absorption band in the region of 1250-1000 cm~1.
e Aromatic C=C Stretches: Medium intensity peaks in the 1600-1450 cm~1 region.

o Aromatic C-H Bending: Bands in the fingerprint region that can give information about the
substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are essential tools for the structural elucidation of ortho-alkoxy
benzaldehydes.

e 1H NMR:

o Aldehydic Proton (-CHO): A characteristic singlet in the downfield region, typically between
0 9.8 and 10.5 ppm.

o Aromatic Protons: A complex multiplet pattern in the region of 4 6.8-7.8 ppm, with
chemical shifts influenced by the electron-donating alkoxy group and the electron-
withdrawing aldehyde group.

o Alkoxy Protons (-OR): The chemical shifts and splitting patterns of these protons depend
on the nature of the alkyl group. For example, the methoxy group of 2-
methoxybenzaldehyde appears as a singlet around 6 3.9 ppm.

o BC NMR:

o Carbonyl Carbon (C=0): A signal in the downfield region, typically around & 190-195 ppm.
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o Aromatic Carbons: Signals between & 110-165 ppm. The carbon attached to the oxygen of
the alkoxy group is typically the most downfield among the ring carbons.

o Alkoxy Carbons: Signals in the upfield region, with chemical shifts dependent on the alkyl
chain length.

Crystallographic Data

Single-crystal X-ray diffraction provides definitive information about the three-dimensional
arrangement of molecules in the solid state. The crystal structure of 2-methoxybenzaldehyde
has been determined, and it crystallizes in the tetragonal crystal system with the space group P
43 21 2.[8] The unit cell parameters are a = 11.0120(12) A, b = 11.0120(12) A, and ¢ =
23.615(4) A.[8] Such data is invaluable for understanding packing motifs, intermolecular
interactions, and for computational modeling studies. While crystallographic data for higher
ortho-alkoxy benzaldehyde homologues is not readily available, it is an area of active research
interest.[9][10]

Experimental Protocol: Determination of Solubility
via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the
equilibrium solubility of a compound in a given solvent.

Objective: To determine the solubility of an ortho-alkoxy benzaldehyde in a selected solvent
(e.g., ethanol) at a constant temperature.

Materials:

ortho-Alkoxy benzaldehyde sample

Selected solvent (e.g., analytical grade ethanol)

Glass vials with screw caps

Temperature-controlled shaker or water bath

Centrifuge
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e Syringe filters (e.g., 0.45 um PTFE)
e Volumetric flasks and pipettes

o High-Performance Liquid Chromatography (HPLC) system with a suitable column and
detector (or a UV-Vis spectrophotometer)

Procedure:

o Preparation of a Saturated Solution: a. Add an excess amount of the ortho-alkoxy
benzaldehyde to a glass vial. The excess solid should be clearly visible. b. Add a known
volume of the selected solvent (e.g., 5.0 mL of ethanol) to the vial. c. Securely cap the vial to
prevent solvent evaporation.

« Equilibration: a. Place the vial in a temperature-controlled shaker or water bath set to the
desired temperature (e.g., 25 °C). b. Agitate the mixture for a sufficient period to ensure
equilibrium is reached (typically 24-48 hours). The concentration of the dissolved solute
should be constant over time.

» Phase Separation: a. After equilibration, allow the vial to stand undisturbed at the constant
temperature for a short period to allow the excess solid to settle. b. Centrifuge the vial to
further facilitate the separation of the solid and liquid phases. c. Carefully withdraw a sample
of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This
step is crucial to remove any undissolved microparticles.

e Quantification: a. Prepare a series of standard solutions of the ortho-alkoxy benzaldehyde in
the selected solvent with known concentrations. b. Analyze the standard solutions using a
calibrated HPLC or UV-Vis spectrophotometer to generate a calibration curve (absorbance or
peak area vs. concentration). c. Accurately dilute a known volume of the filtered saturated
solution with the solvent. d. Analyze the diluted sample under the same conditions as the
standards.

o Calculation and Reporting: a. Using the calibration curve, determine the concentration of the
ortho-alkoxy benzaldehyde in the diluted sample. b. Calculate the concentration in the
original saturated solution, taking into account the dilution factor. c. Report the solubility in
appropriate units, such as g/100 mL or mol/L, at the specified temperature.
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Caption: Workflow for the shake-flask solubility determination method.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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